3-Fluoro-2-nitroaniline (CAS 567-63-5) is a specialized, pre-aminated fluorinated building block primarily utilized in the synthesis of 4-fluoro- and 7-fluorobenzimidazoles, indoles, and pyrimido[4,5-b]indoles. By providing a precisely positioned fluorine atom adjacent to a nitro group and meta to an amine, this compound serves as a critical intermediate for pharmaceutical and agrochemical manufacturing. Its primary procurement value lies in its ability to bypass hazardous early-stage amination reactions while ensuring strict regiochemical fidelity for downstream active pharmaceutical ingredients (APIs), particularly where fluorine is required to modulate pKa, enhance metabolic stability, or improve binding affinity in complex biological targets [1].
Substituting 3-fluoro-2-nitroaniline with cheaper alternatives like 2-nitroaniline or its regioisomer, 4-fluoro-2-nitroaniline, fundamentally alters the physicochemical and pharmacological profile of the end product. Using the non-fluorinated baseline sacrifices the metabolic stability and lipophilicity imparted by the C-F bond. More critically, substituting with 4-fluoro-2-nitroaniline shifts the fluorine atom to the 5-position upon cyclization to a benzimidazole, which drastically changes the molecule's electronic distribution and fails to achieve the specific pKa depression required for target binding in advanced APIs. Furthermore, attempting to synthesize the target compound in-house from the upstream precursor 1,3-difluoro-2-nitrobenzene introduces significant process bottlenecks, including multi-day reaction times and the handling of pressurized ammonia, making direct procurement the only viable path for efficient scale-up [1].
When synthesizing 4-fluorobenzimidazole derivatives, chemists can either procure 3-fluoro-2-nitroaniline directly or synthesize it from 1,3-difluoro-2-nitrobenzene. Literature and patent data demonstrate that the amination of 1,3-difluoro-2-nitrobenzene requires harsh conditions, such as stirring in 7N NH3 in methanol in a sealed pressure tube for up to 120 hours (5 days), often yielding only ~51% of the desired aniline [1]. Procuring 3-fluoro-2-nitroaniline directly bypasses this severe process bottleneck, eliminating the need for high-pressure ammonia handling and instantly recovering 5 days of manufacturing time per batch.
| Evidence Dimension | Synthesis time and yield for the aniline intermediate |
| Target Compound Data | 0 hours (Commercially available, ready for downstream reduction/cyclization) |
| Comparator Or Baseline | 1,3-Difluoro-2-nitrobenzene (Requires 120 hours, ~51% yield) |
| Quantified Difference | Saves 120 hours of reaction time and avoids a 49% material loss from the amination step |
| Conditions | Reaction with 7N NH3 in methanol in a sealed pressure tube at room temperature |
Procuring the pre-aminated compound drastically reduces synthesis time, improves overall process safety, and eliminates a low-yielding step in commercial manufacturing.
The regiochemistry of the starting nitroaniline dictates the properties of the resulting benzimidazole. 3-Fluoro-2-nitroaniline specifically yields 4-fluorobenzimidazole cores, which are essential in drugs like Selumetinib. Compared to 5-fluorobenzimidazoles (derived from 4-fluoro-2-nitroaniline), the 4-fluoro substitution exerts a stronger inductive effect on the adjacent imidazole nitrogen, enabling precise pKa modulation and improving metabolic half-life against hepatic clearance [1]. This specific electronic tuning cannot be achieved with other regioisomers.
| Evidence Dimension | Downstream API physicochemical tuning |
| Target Compound Data | Yields 4-fluorobenzimidazoles (optimal pKa depression and metabolic stability) |
| Comparator Or Baseline | 4-Fluoro-2-nitroaniline (Yields 5-fluorobenzimidazoles, different electronic profile) |
| Quantified Difference | Ensures 100% regiochemical fidelity for the 4-fluoro position, which is required to achieve specific pKa targets and avoid off-target binding |
| Conditions | Evaluation of fluorinated benzimidazole pharmacophores in drug discovery |
Buyers must select the 3-fluoro regioisomer to ensure the final API possesses the exact metabolic stability and target affinity required for regulatory approval.
3-Fluoro-2-nitroaniline demonstrates excellent processability in standard heterocyclic synthesis workflows. For example, its initial protection/acetylation (e.g., forming N-(3-fluoro-2-nitrophenyl)acetamide) routinely achieves >77% yield under mild conditions (acetic anhydride, room temperature, 16 hours) [1]. Subsequent reduction and cyclization proceed smoothly to form complex pyrimido[4,5-b]indoles or benzimidazoles. In contrast, attempting late-stage electrophilic fluorination of an unsubstituted benzimidazole core typically results in poor regioselectivity and yields often below 30% due to the formation of complex mixtures [1].
| Evidence Dimension | Yield of regioselective fluorinated heterocycle |
| Target Compound Data | >77% yield in early-stage functionalization, maintaining 100% regioselectivity |
| Comparator Or Baseline | Late-stage fluorination of benzimidazoles (<30% yield, poor regioselectivity) |
| Quantified Difference | >47% higher yield and complete elimination of regioisomer separation steps |
| Conditions | Standard acetylation/reduction/cyclization vs. late-stage electrophilic fluorination |
Using a pre-fluorinated, properly substituted aniline provides a higher-yielding, scalable route to fluorinated heterocycles compared to late-stage functionalization.
Ideal for the synthesis of MEK inhibitors (e.g., Selumetinib analogs), PARP inhibitors, and GLP-1R agonists where the 4-fluoro position is critical for metabolic stability and pKa modulation [1].
Used as a high-yielding starting material in the development of complex tricyclic kinase inhibitors and antiviral macrodomains, leveraging its efficient acetylation and reduction profile [2].
Procured for the synthesis of metabolism-guided prostate cancer therapeutics, where the specific fluorine placement prevents rapid hepatic clearance [1].
Chosen over 1,3-difluoro-2-nitrobenzene in scale-up campaigns to avoid the safety hazards and time penalties associated with high-pressure, multi-day amination reactions [3].
Acute Toxic;Irritant